N'-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide
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Overview
Description
N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of both nitrofuran and thiophene moieties in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide typically involves the condensation of 5-nitro-2-furaldehyde with 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrofuran derivatives.
Scientific Research Applications
N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for potential use as an antimicrobial agent.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide involves the interaction with bacterial DNA. The nitrofuran moiety is reduced inside the bacterial cell, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: An antibiotic used to treat urinary tract infections.
Nifuroxime: Known for its antibacterial properties.
5-Nitro-2-furaldehyde: Used as an intermediate in the synthesis of various nitrofuran derivatives
Uniqueness
N’-[(5-nitro-2-furyl)methylene]-2-thiophenecarbohydrazide is unique due to the presence of both nitrofuran and thiophene moieties, which contribute to its distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4S/c14-10(8-2-1-5-18-8)12-11-6-7-3-4-9(17-7)13(15)16/h1-6H,(H,12,14)/b11-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBPCJXSFLISFL-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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